molecular formula C17H15N3O2 B12594655 Urea, N-(7-hydroxy-1-naphthalenyl)-N'-(2-pyridinylmethyl)- CAS No. 648420-41-1

Urea, N-(7-hydroxy-1-naphthalenyl)-N'-(2-pyridinylmethyl)-

Cat. No.: B12594655
CAS No.: 648420-41-1
M. Wt: 293.32 g/mol
InChI Key: VHRGVUOAGYTMFQ-UHFFFAOYSA-N
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Description

“Urea, N-(7-hydroxy-1-naphthalenyl)-N’-(2-pyridinylmethyl)-” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial processes. The unique structure of this compound, featuring both naphthalene and pyridine moieties, suggests potential for interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Urea, N-(7-hydroxy-1-naphthalenyl)-N’-(2-pyridinylmethyl)-” typically involves the reaction of 7-hydroxy-1-naphthylamine with 2-pyridinylmethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

“Urea, N-(7-hydroxy-1-naphthalenyl)-N’-(2-pyridinylmethyl)-” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a probe for studying biological pathways.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “Urea, N-(7-hydroxy-1-naphthalenyl)-N’-(2-pyridinylmethyl)-” depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the naphthalene and pyridine moieties suggests potential interactions with aromatic binding sites or metal ions.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(1-naphthalenyl)-N’-(2-pyridinylmethyl)-
  • Urea, N-(7-hydroxy-1-naphthalenyl)-N’-(3-pyridinylmethyl)-
  • Urea, N-(7-hydroxy-2-naphthalenyl)-N’-(2-pyridinylmethyl)-

Uniqueness

The unique combination of the 7-hydroxy-1-naphthalenyl and 2-pyridinylmethyl groups in “Urea, N-(7-hydroxy-1-naphthalenyl)-N’-(2-pyridinylmethyl)-” imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to the specific electronic and steric effects of the substituents, which influence the compound’s reactivity and interactions with biological targets.

Properties

CAS No.

648420-41-1

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

1-(7-hydroxynaphthalen-1-yl)-3-(pyridin-2-ylmethyl)urea

InChI

InChI=1S/C17H15N3O2/c21-14-8-7-12-4-3-6-16(15(12)10-14)20-17(22)19-11-13-5-1-2-9-18-13/h1-10,21H,11H2,(H2,19,20,22)

InChI Key

VHRGVUOAGYTMFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)NC2=CC=CC3=C2C=C(C=C3)O

Origin of Product

United States

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